6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol
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Overview
Description
6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a hexanol chain linked through an ether bond. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol typically involves the reaction of 5-phenyl-1H-pyrazol-3-ol with 6-bromohexan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazole derivative attacks the electrophilic carbon of the bromohexane, resulting in the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group or the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-one.
Reduction: Formation of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
1-Phenyl-1H-pyrazol-3-ol derivatives: Used in the synthesis of various heterocyclic compounds with potential biological activities.
Uniqueness
6-((5-Phenyl-1H-pyrazol-3-yl)oxy)hexan-1-ol is unique due to its specific structure, which combines a pyrazole ring with a hexanol chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
6-[(5-phenyl-1H-pyrazol-3-yl)oxy]hexan-1-ol |
InChI |
InChI=1S/C15H20N2O2/c18-10-6-1-2-7-11-19-15-12-14(16-17-15)13-8-4-3-5-9-13/h3-5,8-9,12,18H,1-2,6-7,10-11H2,(H,16,17) |
InChI Key |
FCITVPXPKFSYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)OCCCCCCO |
Origin of Product |
United States |
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